L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid
Overview
Description
L-1, 2, 3, 4-Tetrahydro-beta-carboline-3-carboxylic acid, also known as 3-carboxy-1, 2, 3, 4-tetrahydro-2-carboline or ccris 6486, belongs to the class of organic compounds known as beta carbolines. Beta carbolines are compounds containing a 9H-pyrido[3, 4-b]indole moiety. L-1, 2, 3, 4-Tetrahydro-beta-carboline-3-carboxylic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, L-1, 2, 3, 4-tetrahydro-beta-carboline-3-carboxylic acid is primarily located in the cytoplasm. Outside of the human body, L-1, 2, 3, 4-tetrahydro-beta-carboline-3-carboxylic acid can be found in garden tomato (var. ). This makes L-1, 2, 3, 4-tetrahydro-beta-carboline-3-carboxylic acid a potential biomarker for the consumption of this food product.
Scientific Research Applications
Mechanistic Studies on CymD
CymD, a prenyltransferase, catalyzes the reverse N-prenylation of tryptophan, which is crucial in the biosynthesis of cyclic peptides like cyclomarin and cyclomarazine. Mechanistic investigations have suggested a hybrid mechanism involving the generation of a dimethylallyl carbocation and the deprotonation of the indole nitrogen, which is significant for understanding enzyme-catalyzed alkylations of non-nucleophilic nitrogen atoms in indoles (Qi Qian et al., 2012).
Tryptophan Hydroxylase Regulation
Research on the regulation of tryptophan hydroxylase by corticosterone in the rat midbrain has implications for understanding hormonal regulation of neurotransmitter biosynthesis. The findings show that tryptophan hydroxylase activity, which is pivotal in serotonin synthesis, is modulated by corticosterone, highlighting the enzyme's sensitivity to hormonal changes (E. Azmitia & B. McEwen, 1969).
Dimethylallyltryptophan Synthase in Ergot Alkaloid Biosynthesis
The enzyme FgaPT2 from Aspergillus fumigatus was found to convert L-tryptophan to 4-dimethylallyltryptophan, marking the first step in ergot alkaloid biosynthesis. This research not only identifies a key enzyme in the production of significant pharmacological compounds but also sheds light on its biochemical properties and substrate specificity (Inge A Unsöld & Shu‐Ming Li, 2005).
Bioengineering Novel Cyclic Peptides
The functional characterization of the cyclomarin/cyclomarazine prenyltransferase CymD has led to the bioengineering of novel derivatives of these marine bacterial natural products. By exploiting the enzyme's ability to prenylate tryptophan, researchers have synthesized new compounds with potential applications in drug development and biotechnology (Andrew W. Schultz et al., 2010).
Dimethylallyltryptophan Synthase Mechanism
The study of dimethylallyltryptophan synthase provides evidence for a dimethylallyl cation intermediate in aromatic prenyltransferase reactions. This research contributes to a deeper understanding of the enzymatic processes involved in the biosynthesis of ergot alkaloids, offering insights into the design of enzyme inhibitors or the development of novel biosynthetic pathways (Louis Y. P. Luk & M. E. Tanner, 2009).
Mechanism of Action
Target of Action
Cyclomethyltryptophan, also known as Lycoperodine-1, primarily targets the Calcium-sensing receptors (CaSR) . These receptors play a crucial role in maintaining calcium homeostasis in the body, which is essential for various physiological functions such as bone health, nerve function, and muscle contraction .
Mode of Action
Cyclomethyltryptophan acts as an agonist of the Calcium-sensing receptors (CaSR) . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, Cyclomethyltryptophan binds to the CaSR, activating the receptor to maintain calcium balance in the body .
Biochemical Pathways
Cyclomethyltryptophan is a derivative of the amino acid tryptophan. Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function . .
Pharmacokinetics
It is known that tryptophan and its derivatives generally have good intestinal absorption and low clearance . These properties suggest that Cyclomethyltryptophan may have good bioavailability, but further studies are needed to confirm this.
Result of Action
Given its role as a casr agonist, it can be inferred that it helps in maintaining calcium homeostasis in the body . This could have various downstream effects, including regulation of bone health, nerve function, and muscle contraction .
Properties
IUPAC Name |
(3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10/h1-4,10,13-14H,5-6H2,(H,15,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNCEEGOMTYXKY-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C3=CC=CC=C3N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C1C3=CC=CC=C3N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962491 | |
Record name | 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42438-90-4 | |
Record name | Lycoperodine-1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42438-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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